molecular formula C23H15N3O4 B8222766 5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B8222766
M. Wt: 397.4 g/mol
InChI Key: GWPXBACDSFVWOU-UHFFFAOYSA-N
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Description

5-([2,2’6’,2’‘-Terpyridin]-4’-yl)isophthalic acid: is a complex organic compound that combines the structural features of terpyridine and isophthalic acid Terpyridine is a tridentate ligand known for its ability to form stable complexes with metal ions, while isophthalic acid is an aromatic dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-([2,2’:6’,2’‘-Terpyridin]-4’-yl)isophthalic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety acts as a tridentate ligand, binding to metal centers and forming stable complexes. These metal complexes can participate in various catalytic processes, including oxidation-reduction reactions and polymerization . The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

Uniqueness:

    Combination of Functional Groups: The presence of both terpyridine and isophthalic acid moieties in a single molecule provides unique coordination and chemical properties.

    Versatility in Applications: The compound’s ability to form stable metal complexes makes it valuable in various fields, from catalysis to materials science.

Properties

IUPAC Name

5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-22(28)16-9-14(10-17(11-16)23(29)30)15-12-20(18-5-1-3-7-24-18)26-21(13-15)19-6-2-4-8-25-19/h1-13H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPXBACDSFVWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 4
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 5
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid
Reactant of Route 6
5-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-dicarboxylic acid

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